1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole
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Overview
Description
1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a pyrazole ring, and various functional groups such as methoxy, nitrophenyl, and sulfanyl groups. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.
Scientific Research Applications
1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block for the synthesis of other complex organic molecules. Its unique structure and functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties. It is used in research studies to evaluate its effects on various biological systems and to develop new therapeutic agents.
Medicine: The compound is being investigated for its potential use in the treatment of various diseases, including cancer and infectious diseases. Its unique structure and functional groups make it a promising candidate for drug development.
Industry: The compound is used in the development of new materials and chemicals, particularly in the pharmaceutical and agrochemical industries. Its unique properties make it a valuable component in the formulation of new products.
Mechanism of Action
Pyrazole derivatives
Pyrazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Nitrobenzyl derivatives
Nitrobenzyl compounds are often used as photolabile protecting groups in caging technology to develop pro-drugs . The nitro group can be reduced to an amine, which can have various biological activities.
Preparation Methods
The synthesis of 1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves multiple steps, each requiring specific reagents and conditions
Synthesis of Triazoloquinazoline Core: The triazoloquinazoline core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzonitrile and hydrazine derivatives. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions.
Introduction of Pyrazole Ring: The pyrazole ring is introduced through a condensation reaction between the triazoloquinazoline core and a suitable pyrazole precursor. This step may require the use of a strong acid or base as a catalyst and may be carried out under reflux conditions.
Functional Group Modification: The final step involves the introduction of the methoxy, nitrophenyl, and sulfanyl groups. This can be achieved through various substitution reactions, each requiring specific reagents and conditions. For example, the methoxy groups can be introduced through methylation reactions using methyl iodide, while the nitrophenyl group can be introduced through nitration reactions using nitric acid.
Chemical Reactions Analysis
1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents used in these reactions include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the nitrophenyl group, converting it to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo substitution reactions at various positions, particularly at the methoxy and nitrophenyl groups. Common reagents used in these reactions include halogenating agents such as bromine or chlorine.
Comparison with Similar Compounds
1-[2-(8,9-dimethoxy-5-{[(4-nitrophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, particularly those containing triazoloquinazoline and pyrazole structures.
Similar Compounds: Similar compounds include other triazoloquinazoline derivatives and pyrazole derivatives. These compounds share similar structural features and functional groups, leading to similar chemical properties and biological activities.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. Its unique structure makes it a valuable compound for scientific research and drug development.
Properties
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-5-[(4-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N7O4S/c1-15-11-16(2)30(28-15)10-9-23-27-24-19-12-21(35-3)22(36-4)13-20(19)26-25(31(24)29-23)37-14-17-5-7-18(8-6-17)32(33)34/h5-8,11-13H,9-10,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQZMBMHVOITJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC5=CC=C(C=C5)[N+](=O)[O-])OC)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N7O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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